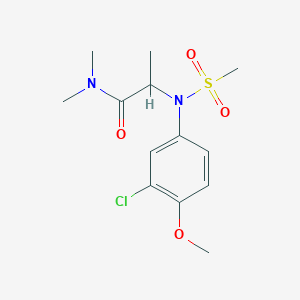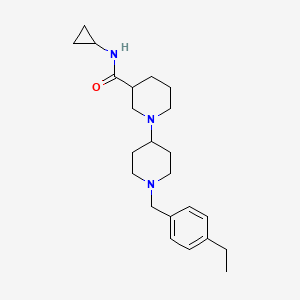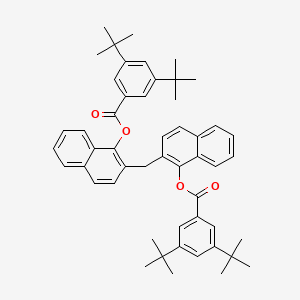![molecular formula C23H19NO3 B6133531 2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione, commonly known as BFA, is a chemical compound with potential applications in scientific research. BFA has been found to have a unique mechanism of action that makes it useful in studying intracellular transport processes. In
Wirkmechanismus
BFA's mechanism of action involves its ability to bind to and inhibit the function of ARF1. ARF1 is a small GTPase that cycles between an active GTP-bound form and an inactive GDP-bound form. BFA binds to the GDP-bound form of ARF1 and prevents it from exchanging GDP for GTP, which is necessary for ARF1 to become active. As a result, ARF1 is unable to perform its role in the formation of transport vesicles, leading to the disassembly of the Golgi apparatus.
Biochemical and Physiological Effects:
BFA's effect on intracellular transport processes has been found to have a variety of biochemical and physiological effects. Inhibition of ARF1 by BFA disrupts the secretion of proteins and lipids from the Golgi, leading to the accumulation of these molecules in the endoplasmic reticulum. This can cause ER stress and activate the unfolded protein response, which can lead to cell death if prolonged. BFA has also been found to induce apoptosis in a variety of cell types, although the mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
BFA's ability to disrupt intracellular transport processes makes it a useful tool for studying these processes in vitro. However, BFA has some limitations that should be considered when designing experiments. BFA is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, BFA's effects on intracellular transport are reversible, which means that its effects may be transient and difficult to study over longer periods of time.
Zukünftige Richtungen
There are many potential future directions for research on BFA and its effects on intracellular transport processes. One area of interest is the development of BFA derivatives that have improved potency and selectivity for ARF1. Additionally, BFA could be used in combination with other compounds to study the effects of ARF1 inhibition on specific cellular processes. Finally, BFA's ability to induce apoptosis could be further investigated to determine its potential as a cancer treatment.
Synthesemethoden
BFA can be synthesized using a variety of methods, including the condensation of 2-biphenylylamine with furfural in the presence of acetic anhydride and sulfuric acid, or by the reaction of 2-biphenylylamine with 5-(2-furyl)-1,3-cyclohexanedione in the presence of acetic anhydride and sulfuric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
BFA has been found to be a useful tool in studying intracellular transport processes. Specifically, BFA inhibits the function of a protein called ADP-ribosylation factor 1 (ARF1), which is involved in the formation of transport vesicles that move proteins and lipids from the endoplasmic reticulum to the Golgi apparatus. By inhibiting ARF1, BFA disrupts this transport process and causes the Golgi to disassemble into smaller vesicles.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21-13-17(23-11-6-12-27-23)14-22(26)19(21)15-24-20-10-5-4-9-18(20)16-7-2-1-3-8-16/h1-12,15,17,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBDHQAMJZIBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furanyl)-2-[(2-phenylanilino)methylidene]cyclohexane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)

![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6133541.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(trans-4-hydroxycyclohexyl)-3-isoxazolecarboxamide](/img/structure/B6133551.png)